(2-phenylnaphthalen-1-yl)boronic Acid
Overview
Description
(2-Phenylnaphthalen-1-yl)boronic acid is an organoboron compound with the molecular formula C16H13BO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group attached to a naphthalene ring substituted with a phenyl group. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-phenylnaphthalen-1-yl)boronic acid typically involves the reaction of 2-phenylnaphthalene with a boron-containing reagent. One common method is the direct borylation of 2-phenylnaphthalene using a palladium-catalyzed reaction with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a ligand like X-Phos under inert conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: (2-Phenylnaphthalen-1-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The boronic acid group can be substituted with various electrophiles to form new carbon-boron bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), and aryl or vinyl halides.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Alkyl or acyl boronic acid derivatives.
Scientific Research Applications
(2-Phenylnaphthalen-1-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-phenylnaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can interact with diols and other nucleophiles, forming reversible covalent bonds that are useful in sensing and drug delivery applications .
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl group attached to the boron atom.
Naphthalen-1-ylboronic Acid: A boronic acid with a naphthalene ring directly attached to the boron atom.
(2-Naphthyl)boronic Acid: Similar to (2-phenylnaphthalen-1-yl)boronic acid but without the phenyl substitution.
Uniqueness: this compound is unique due to its combined structural features of both phenyl and naphthalene rings, which can impart distinct electronic and steric properties. This makes it particularly useful in specific Suzuki-Miyaura coupling reactions where these properties are advantageous .
Properties
IUPAC Name |
(2-phenylnaphthalen-1-yl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BO2/c18-17(19)16-14-9-5-4-8-13(14)10-11-15(16)12-6-2-1-3-7-12/h1-11,18-19H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUGMGVWOTWPOET-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC2=CC=CC=C12)C3=CC=CC=C3)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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